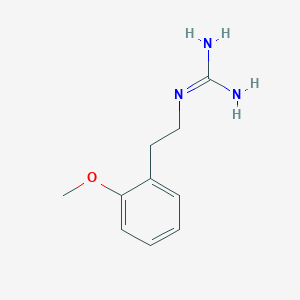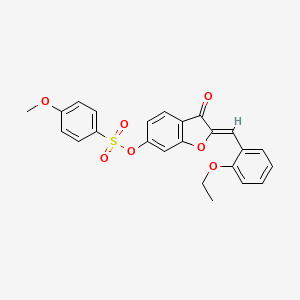
1-(2-Methoxyphenethyl)guanidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of guanidines, including 1-(2-Methoxyphenethyl)guanidine sulfate, can be achieved through several methods. One common approach involves the catalytic guanylation reaction of amines with carbodiimides . Another method is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . These methods offer efficient and straightforward access to guanidines under mild conditions .
Chemical Reactions Analysis
1-(2-Methoxyphenethyl)guanidine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenethyl)guanidine sulfate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research on guanidines has implications for drug development and therapeutic applications.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenethyl)guanidine sulfate involves its interaction with molecular targets and pathways in biological systems. Guanidines are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through the inhibition of specific enzymes and receptors involved in neurotransmission .
Comparison with Similar Compounds
1-(2-Methoxyphenethyl)guanidine sulfate can be compared with other guanidine derivatives such as guanethidine and guanidine . While guanethidine is primarily used as an antihypertensive agent, guanidine is used to treat muscle weakness and fatigue associated with Eaton-Lambert syndrome . The unique properties of this compound, such as its specific molecular structure and functional groups, make it distinct from these similar compounds .
Similar compounds include:
- Guanethidine
- Guanidine
- N,N’-disubstituted guanidines
Properties
CAS No. |
46316-57-8 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C10H15N3O/c1-14-9-5-3-2-4-8(9)6-7-13-10(11)12/h2-5H,6-7H2,1H3,(H4,11,12,13) |
InChI Key |
VFFLHITYAWXGIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone](/img/structure/B12208324.png)

![6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12208331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B12208334.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12208342.png)
![2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B12208343.png)
![N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12208349.png)
![5-chloro-N'-[(2-chlorophenyl)carbonyl]-2-(methylsulfanyl)pyrimidine-4-carbohydrazide](/img/structure/B12208355.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12208361.png)
![5-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]benzene-1,3-diol](/img/structure/B12208362.png)
![(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B12208363.png)
![4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12208381.png)

![(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B12208393.png)
